molecular formula C8H15N3O B12823731 2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol

2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol

Cat. No.: B12823731
M. Wt: 169.22 g/mol
InChI Key: VKWLDFWYNVQHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethyl-methylamino]ethanol

InChI

InChI=1S/C8H15N3O/c1-11(4-5-12)3-2-8-6-9-7-10-8/h6-7,12H,2-5H2,1H3,(H,9,10)

InChI Key

VKWLDFWYNVQHNB-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CN=CN1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol, typically involves the cyclization of amido-nitriles. One such method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization techniques. The scalability of these methods makes them suitable for the production of pharmaceuticals and other applications where imidazole derivatives are required .

Chemical Reactions Analysis

Types of Reactions

2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an imidazole derivative with an additional oxygen-containing functional group, while substitution reactions may introduce new functional groups onto the imidazole ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives similar to 2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol have demonstrated significant antibacterial activity against common pathogens, making them potential candidates for developing new antibiotics .

Antihistaminic Potential

Given its structural similarity to histamine, this compound is being explored for its potential as an antihistamine agent. Preliminary studies suggest that it may interact with histamine receptors, offering therapeutic benefits for allergic conditions. This application is particularly relevant in the development of new treatments for allergy-related disorders .

Anticancer Properties

Emerging research highlights the anticancer potential of imidazole-containing compounds. Some studies have indicated that these compounds can induce apoptosis in various cancer cell lines, suggesting their utility in cancer therapy. For example, derivatives with similar structures have been shown to inhibit tumor growth in preclinical models, paving the way for further investigations into their mechanisms of action and therapeutic efficacy .

Pharmaceutical Development

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Its ability to modulate enzyme activity and interact with biological targets positions it as a key component in the design of novel drugs aimed at treating various diseases .

Agrochemical Applications

Due to the biological activity associated with imidazole derivatives, this compound may also find applications in agrochemicals. Its potential use as a biopesticide or fungicide could provide environmentally friendly alternatives to traditional chemical agents .

Case Study 1: Antimicrobial Efficacy

A study published in the Chemistry and Pharmaceutical Bulletin investigated the antimicrobial effects of imidazole derivatives against several bacterial strains. The results indicated that compounds structurally related to this compound exhibited significant inhibitory activity, supporting its potential use as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a preclinical study examining the anticancer properties of imidazole derivatives, researchers found that certain compounds induced apoptosis in human cancer cell lines. This study suggests that further development of this compound could lead to effective cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol apart from these similar compounds is its specific combination of functional groups and the unique properties conferred by the imidazole ring. This makes it particularly useful in certain applications, such as the development of specific pharmaceuticals and industrial products .

Biological Activity

Introduction

2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features, including an imidazole ring, a secondary amine, and an alcohol functional group. This compound has been explored for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The imidazole moiety suggests interactions with biological systems similar to those of histamine and other biologically active compounds.

Chemical Structure and Properties

The chemical formula for this compound is C10H15N3O. Its structure allows it to participate in various chemical reactions due to the presence of functional groups, which can be leveraged for synthetic applications or further biological evaluations.

Biological Activities

Research indicates that compounds containing imidazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential antibacterial and antifungal properties. For instance, studies have demonstrated that related imidazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Antihistaminic Potential : Given the structural similarities with histamine, this compound is being investigated as a lead compound for developing new antihistamines. Its ability to interact with histamine receptors may provide therapeutic benefits in allergic conditions.
  • Anticancer Properties : Some studies have suggested that imidazole-containing compounds can inhibit cancer cell growth. For example, derivatives with similar structures have been shown to induce apoptosis in various cancer cell lines, indicating the potential for anticancer applications .

Interaction Studies

Understanding the pharmacodynamics of this compound involves exploring its interactions with various biological targets. Research has indicated interactions with:

  • Histamine Receptors : As a potential antihistamine, this compound may bind to H1 or H2 receptors, influencing allergic responses.
  • Enzymatic Targets : Some derivatives have been evaluated for their ability to inhibit specific enzymes involved in disease processes, such as those related to cancer or infectious diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activity
HistamineImidazole ring, amine groupNatural biogenic amine involved in immune responseMediates allergic reactions
1-MethylimidazoleMethylated imidazoleUsed in organic synthesis and catalysisAntimicrobial properties
2-(1H-Imidazol-4-yl)-N,N-dimethylethanamineDimethylated amineExhibits neuroprotective effectsPotential neuroprotective agent

Case Studies and Research Findings

Recent studies have highlighted the efficacy of related compounds in various biological assays:

  • Antimicrobial Efficacy : A study evaluating monomeric alkaloids found several imidazole derivatives effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Anticancer Activity : Research on curcumin analogs indicated that similar structures could inhibit microtubule assembly and induce apoptosis in breast cancer cells at concentrations as low as 1 µM .
  • Pharmacological Profiling : A comprehensive evaluation of imidazole derivatives revealed that modifications at specific positions on the imidazole ring could significantly enhance biological activity against targeted enzymes or receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.